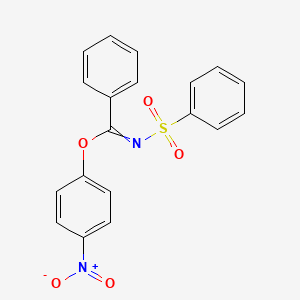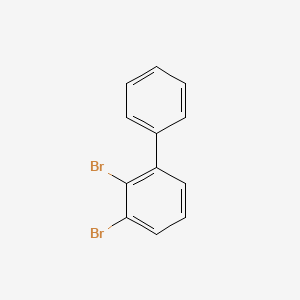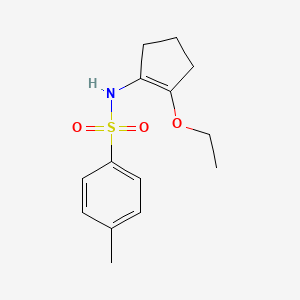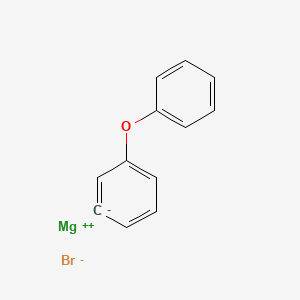![molecular formula C15H22N2O B14310229 N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide CAS No. 111711-14-9](/img/structure/B14310229.png)
N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide: is a heterocyclic compound that features a pyridine ring attached to a cyclooctane carboxamide group. Heterocyclic compounds, such as this one, are known for their diverse range of applications in medicinal chemistry, agrochemicals, and material science . The presence of the pyridine ring, a nitrogen-containing heterocycle, imparts unique chemical properties to the compound, making it a valuable scaffold in drug design and synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide typically involves the reaction of pyridine derivatives with cyclooctanecarboxylic acid or its derivatives. One common method is the coupling of pyridine-3-methanol with cyclooctanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The pyridine ring can interact with various biological targets, making it a valuable tool in the development of new therapeutic agents .
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to modulate biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine-based structure but with additional carboxamide groups, enhancing its binding affinity to biological targets.
Pyridine derivatives: Compounds such as pyridine-3-carboxamide and pyridine-4-carboxamide share structural similarities and exhibit comparable chemical properties.
Uniqueness: N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide stands out due to its unique combination of a pyridine ring and a cyclooctane carboxamide group. This structure provides a balance of rigidity and flexibility, allowing for versatile interactions with biological targets. Its distinct chemical properties make it a valuable scaffold in drug design and synthesis .
Eigenschaften
CAS-Nummer |
111711-14-9 |
|---|---|
Molekularformel |
C15H22N2O |
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
N-(pyridin-3-ylmethyl)cyclooctanecarboxamide |
InChI |
InChI=1S/C15H22N2O/c18-15(14-8-4-2-1-3-5-9-14)17-12-13-7-6-10-16-11-13/h6-7,10-11,14H,1-5,8-9,12H2,(H,17,18) |
InChI-Schlüssel |
WBCUHFKNQHKLDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)C(=O)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)

![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
![N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14310185.png)
![Diethyl [(2-bromoethoxy)methyl]phosphonate](/img/structure/B14310187.png)
![N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine](/img/structure/B14310190.png)



![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)

